molecular formula C15H14Cl3NO3S B11099988 4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide

4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B11099988
M. Wt: 394.7 g/mol
InChI Key: DLKGBRIMHMRIAJ-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonamide group, a trichloromethyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2,2,2-trichloro-1-(4-hydroxyphenyl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their activity. The hydroxyphenyl group may interact with cellular receptors or signaling pathways, modulating biological responses. The trichloromethyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the hydroxy group or have different substituents on the phenyl ring .

Properties

Molecular Formula

C15H14Cl3NO3S

Molecular Weight

394.7 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H14Cl3NO3S/c1-10-2-8-13(9-3-10)23(21,22)19-14(15(16,17)18)11-4-6-12(20)7-5-11/h2-9,14,19-20H,1H3

InChI Key

DLKGBRIMHMRIAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl

Origin of Product

United States

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